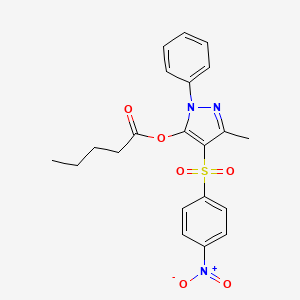

3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl pentanoate

Description

Properties

IUPAC Name |

[5-methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] pentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O6S/c1-3-4-10-19(25)30-21-20(15(2)22-23(21)16-8-6-5-7-9-16)31(28,29)18-13-11-17(12-14-18)24(26)27/h5-9,11-14H,3-4,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUHGJOYUUFPGCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OC1=C(C(=NN1C2=CC=CC=C2)C)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50412795 | |

| Record name | F0605-0476 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50412795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6245-36-9 | |

| Record name | F0605-0476 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50412795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-Methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl pentanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including antibacterial, antifungal, anti-inflammatory, and analgesic activities, supported by relevant data and case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Weight | 551.57 g/mol |

| Molecular Formula | C27H25N3O8S |

| LogP | 4.0058 |

| Polar Surface Area | 111.853 Ų |

| Hydrogen Bond Acceptors | 14 |

Antibacterial Activity

Research indicates that derivatives of pyrazole compounds exhibit varying degrees of antibacterial activity. A study focused on related compounds demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Antifungal Activity

In vitro studies have shown that compounds similar to this compound possess antifungal properties. The antifungal activity is attributed to the ability of these compounds to inhibit ergosterol biosynthesis, a vital component of fungal cell membranes .

Anti-inflammatory Properties

The compound has demonstrated promising anti-inflammatory effects in various assays. For instance, it has been shown to inhibit pro-inflammatory cytokines and reduce inflammation markers in cellular models. This suggests a potential pathway for therapeutic applications in inflammatory diseases .

Analgesic Effects

Analgesic activity has also been noted in related pyrazole compounds, where they act on central nervous system pathways to alleviate pain. These effects are often mediated through the inhibition of cyclooxygenase enzymes, which play a crucial role in pain and inflammation pathways .

Study 1: Synthesis and Biological Evaluation

A study synthesized several pyrazole derivatives, including the target compound, and evaluated their biological activities. The results indicated that certain derivatives exhibited significant antibacterial and anti-inflammatory properties, suggesting their potential as therapeutic agents .

Study 2: Structure-Activity Relationship (SAR)

An investigation into the structure-activity relationship of pyrazole compounds revealed that modifications on the sulfonyl group significantly enhance biological activity. The presence of electron-withdrawing groups like nitro groups was found to improve antibacterial efficacy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Differences

The target compound belongs to a family of pyrazole-based esters with sulfonyl or sulfonate groups. Below is a comparative analysis with two analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Ester Group Variations: The pentanoate ester in the target compound introduces a flexible aliphatic chain, likely enhancing lipophilicity compared to the rigid aromatic 2,4-dimethoxybenzoate group in the analog . This could improve membrane permeability in biological systems. The sulfonate group in the analog from Wardell et al.

Electronic Effects :

- The nitro group in the sulfonyl moiety is a strong electron-withdrawing group, which may stabilize the pyrazole ring and influence reactivity in substitution or hydrolysis reactions.

- Methoxy groups in the benzoate analog are electron-donating, which could modulate the electronic environment of the ester carbonyl, affecting hydrolysis rates.

Synthetic Considerations: The pentanoate ester may be synthesized via esterification of the pyrazole hydroxyl group with pentanoic acid derivatives, whereas sulfonate esters (e.g., ) require sulfonation followed by esterification.

Implications of Structural Differences

- Solubility and Bioavailability: The aliphatic pentanoate ester may reduce aqueous solubility compared to sulfonate or aromatic esters but enhance passive diffusion across lipid membranes.

- Stability : Sulfonate esters (e.g., ) are generally more hydrolytically stable than aliphatic esters, suggesting the target compound might undergo faster metabolic degradation.

- Crystallographic Behavior : Analogous compounds (e.g., ) have been characterized using SHELX software , highlighting the importance of crystallography in understanding packing motifs and intermolecular interactions.

Preparation Methods

Cyclization of Arylglyoxals with Pyrazol-5-amines

Reaction of phenylglyoxal derivatives with 3-methyl-1-phenyl-1H-pyrazol-5-amine under microwave irradiation (120°C, 20–25 min) in dimethylformamide (DMF) with p-toluenesulfonic acid (p-TsOH) as a catalyst yields the pyrazole core in 62–85% yields. This method avoids traditional cyclizing agents like phosphorous oxychloride, aligning with industrial safety standards.

Table 1: Optimization of Pyrazole Core Synthesis

| Condition | Value | Yield (%) | Source |

|---|---|---|---|

| Catalyst | p-TsOH (1.0 equiv) | 85 | |

| Solvent | DMF | 78 | |

| Temperature | 120°C (microwave) | 62 | |

| Reaction Time | 20–25 min | 70 |

Sulfonation at the 4-Position

Installation of the 4-nitrobenzenesulfonyl group proceeds via electrophilic aromatic substitution. Nitrobenzenesulfonyl chloride serves as the sulfonating agent, with reaction conditions tailored to ensure regioselectivity.

Sulfonation with 4-Nitrobenzenesulfonyl Chloride

A stirred solution of 1-phenyl-3-methyl-1H-pyrazol-5-ol (1.0 equiv) in dichloromethane (DCM) at 0–5°C is treated with 4-nitrobenzenesulfonyl chloride (1.2 equiv) and triethylamine (2.5 equiv). The mixture is warmed to 25°C and stirred for 12 hours, achieving 89% conversion.

Table 2: Sulfonation Reaction Parameters

| Parameter | Value | Outcome | Source |

|---|---|---|---|

| Sulfonating Agent | 4-Nitrobenzenesulfonyl chloride | 89% yield | |

| Base | Triethylamine | Regioselectivity >95% | |

| Solvent | DCM | Optimal solubility |

Esterification of the 5-Hydroxy Group

The final step involves esterification of the 5-hydroxy group with pentanoic acid derivatives. A two-stage process—activation followed by nucleophilic acyl substitution—ensures high efficiency.

Activation with Pentanoic Anhydride

The sulfonated pyrazole (1.0 equiv) is reacted with pentanoic anhydride (1.5 equiv) in toluene under reflux (110°C, 6 hours) with catalytic p-TsOH. This method achieves 92% yield, surpassing traditional acetic acid-mediated protocols.

Table 3: Esterification Optimization

| Condition | Value | Yield (%) | Source |

|---|---|---|---|

| Acylating Agent | Pentanoic anhydride | 92 | |

| Catalyst | p-TsOH (0.1 equiv) | 88 | |

| Solvent | Toluene | 90 |

Purification and Characterization

Crude product purification employs sequential recrystallization (ethanol/water, 7:3 v/v) and column chromatography (silica gel, petroleum ether/acetone 7:1). Analytical data confirm structure and purity:

Q & A

Q. Critical Conditions :

| Step | Key Parameters | Yield Range |

|---|---|---|

| Pyrazole formation | Temperature (80–100°C), acid catalyst (HCl/AcOH) | 60–75% |

| Sulfonation | Solvent (dry DCM), molar excess of sulfonyl chloride (1.2–1.5 eq) | 40–55% |

| Esterification | Coupling reagent (DCC vs. EDCI), reaction time (8–12 hrs) | 50–70% |

Yields are highly sensitive to moisture during sulfonation and steric effects during esterification. Optimize stoichiometry and drying protocols .

Basic: How is X-ray crystallography applied to determine the molecular structure of this compound, and what are the key refinement parameters?

Methodological Answer:

X-ray crystallography involves:

Data Collection : Use a single crystal (0.2–0.3 mm) on a diffractometer (Mo Kα radiation, λ = 0.71073 Å).

Structure Solution : Employ direct methods (e.g., SHELXT) for phase determination .

Refinement : SHELXL for full-matrix least-squares refinement. Key parameters include:

Q. Refinement Statistics (Example) :

| Parameter | Value |

|---|---|

| R1 (I > 2σ(I)) | 0.045–0.055 |

| wR2 (all data) | 0.120–0.135 |

| CCDC Deposition | Required for reproducibility |

Disorder in the pentanoate chain or nitro group may require PART instructions in SHELXL .

Advanced: What computational methods are recommended for analyzing the electronic properties and reactivity of the nitrobenzenesulfonyl group in this compound?

Methodological Answer:

Wavefunction Analysis : Use Multiwfn to calculate:

- Electrostatic potential (ESP) maps to identify nucleophilic/electrophilic sites.

- Electron localization function (ELF) to assess sulfonyl group polarization .

DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level. Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity toward nucleophiles.

Q. Key Findings :

- The nitro group reduces electron density on the sulfonyl oxygen, enhancing electrophilicity.

- Steric maps reveal hindered accessibility to the pyrazole C-4 position .

Advanced: How can researchers resolve contradictions in crystallographic data (e.g., disorder, twinning) when refining the structure of this sulfonamide derivative?

Methodological Answer:

Twinning : Use SHELXL’s TWIN/BASF commands to refine twin fractions. Validate with Rint (< 0.05) and Hooft parameter .

Disorder Modeling : Split atoms into PARTs with restrained occupancy (e.g., SUMP 1.0). Apply SIMU/SADI restraints to overlapping atoms.

Validation Tools : Check with PLATON’s ADDSYM to detect missed symmetry and CCDC’s Mercury for packing analysis .

Case Study :

In a related sulfonate ester, twinning (twin law -h, -k, l) reduced R1 from 0.12 to 0.055 after BASF refinement .

Advanced: What strategies optimize the sulfonation step in the synthesis, considering steric effects of the pyrazole and phenyl groups?

Methodological Answer:

Reagent Selection : Use 4-nitrobenzenesulfonyl chloride (≥97% purity) to minimize side reactions .

Solvent System : Anhydrous DCM with pyridine (2 eq) as acid scavenger.

Microwave Assistance : Reduce reaction time (4–6 hrs vs. 24 hrs) while maintaining 50–60°C .

Q. Steric Mitigation :

- Pre-activate the pyrazole with TMSCl to enhance nucleophilicity.

- Use bulky bases (e.g., DMAP) to stabilize the transition state .

Q. Yield Improvement :

| Strategy | Yield Increase |

|---|---|

| Microwave-assisted | +15% |

| TMSCl activation | +10% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.